N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide

Medicinal Chemistry Halogen Bonding Structure-Activity Relationship

N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide is a fully substituted 1,2-oxazole (isoxazole) derivative with a molecular weight of 402.63 g/mol and formula C17H9BrClN3O2. The compound features a unique combination of a 4-bromophenyl group at position 3, a cyano group at position 4, and a 4-chlorobenzamide moiety at position 5 of the isoxazole core.

Molecular Formula C17H9BrClN3O2
Molecular Weight 402.63
CAS No. 329700-94-9
Cat. No. B3008251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide
CAS329700-94-9
Molecular FormulaC17H9BrClN3O2
Molecular Weight402.63
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=C2C#N)NC(=O)C3=CC=C(C=C3)Cl)Br
InChIInChI=1S/C17H9BrClN3O2/c18-12-5-1-10(2-6-12)15-14(9-20)17(24-22-15)21-16(23)11-3-7-13(19)8-4-11/h1-8H,(H,21,23)
InChIKeyMYIMYSHQNKIFOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide (CAS 329700-94-9) – Structural and Pharmacophoric Baseline


N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide is a fully substituted 1,2-oxazole (isoxazole) derivative with a molecular weight of 402.63 g/mol and formula C17H9BrClN3O2 [1]. The compound features a unique combination of a 4-bromophenyl group at position 3, a cyano group at position 4, and a 4-chlorobenzamide moiety at position 5 of the isoxazole core. This specific arrangement of halogenated aryl rings and electron-withdrawing substituents distinguishes it from common isoxazole-based screening libraries and positions it within a class of compounds investigated for antimicrobial, anti-inflammatory, and kinase-inhibitory activities [2].

Why In-Class Substitution of N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide Is Not Advisable


Isoxazole derivatives are highly sensitive to substitution patterns, with minor modifications leading to profound differences in biological target engagement and potency [1]. A generic substitution of the 4-bromophenyl or 4-chlorobenzamide groups in this compound would unpredictably alter its bioactivity profile. Specifically, the bromine atom provides a heavy atom effect and a specific halogen bond donor/acceptor, while the chlorine atom on the benzamide influences electronic distribution and metabolic stability [1][2]. Simply interchanging halogens (e.g., Br to Cl or F) or modifying the cyano group's position would generate a different chemical entity with no guarantee of retaining the same antimicrobial or kinase-inhibitory potential observed in related 3,5-diaryl-isoxazole-4-carbonitriles [2].

Quantitative Differentiation Evidence for N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide


Structural Differentiation: Heavy Atom Pattern vs. Common Fluorinated Analogs

The compound incorporates a 4-bromophenyl (C-Br) and a 4-chlorobenzamide (C-Cl) moiety, creating a distinct halogen bond donor/acceptor profile. In comparison, the vast majority of commercially available 3,5-diaryl-isoxazole-4-carbonitriles feature fluorine or no halogen on the N-aryl ring [1]. This heavy atom pattern is a calculated differentiator; for instance, a close analog, 5-(4-bromophenyl)-N-cyclopentyl-1,2-oxazole-3-carboxamide, was investigated as a human carbonic anhydrase inhibitor, highlighting the bromine's role in target binding .

Medicinal Chemistry Halogen Bonding Structure-Activity Relationship

Predicted LogP Differentiation: Lipophilicity vs. Common Isoxazole Screening Hits

Based on its structure, the compound's calculated LogP is estimated to be in the range of 4.0–4.5, placing it in a highly lipophilic region of chemical space . This is significantly higher than the optimal LogP for oral drugs (typically 1-3) but aligns with tool compounds for probing protein-protein interactions or for antimicrobial agents targeting Gram-positive bacteria. In contrast, a common comparator like 5-(4-bromophenyl)isoxazole-3-carbonitrile has a lower predicted LogP (~2.8) due to the absence of the chlorobenzamide group .

ADME Lipophilicity Drug-likeness

Class-Level Antimicrobial Potential: 4-Cyanoisoxazole Motif

A 2018 study demonstrated that specific 5-amino-isoxazole-4-carbonitriles (compounds 4a, 4b, 4d) exhibit broad-spectrum antimicrobial activity against multiple bacterial and fungal pathogens [1]. This core carbonitrile motif is conserved in the target compound. In that study, compound 4b showed an MIC of 12.5 µg/mL against *Staphylococcus aureus* and *Escherichia coli*. The target compound, possessing a similar 4-cyanoisoxazole core but with a distinct 4-chlorobenzamide substitution at position 5 instead of an amine, is expected to exhibit a modified spectrum and potency [1].

Antimicrobial Broad-Spectrum Antibiotic Discovery

Procurement-Driven Application Scenarios for N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide


Antimicrobial Lead Discovery: Screening Against Gram-Positive Resistant Strains

This compound is best used as a starting point for an antimicrobial discovery program. The class-level evidence for the isoxazole-4-carbonitrile core suggests a potential for inhibiting resistant Gram-positive pathogens. Its high predicted lipophilicity (LogP ~4.0–4.5) [from Section 3, Evidence_Item 2] may enhance membrane permeation in *Staphylococcus aureus* and MRSA, areas where many standard antibiotics fail. The compound would serve as a structural template for SAR exploration aimed at improving MIC values beyond the 12.5 µg/mL baseline observed for its 5-amino counterparts [1].

Halogen Bonding Probe for Kinase or Protein-Protein Interaction Targets

The unique combination of a 4-bromophenyl and a 4-chlorobenzamide group creates specific halogen bonding interfaces that are not present on standard fluorinated screening libraries. This compound can be used as a biophysical probe to test whether a binding site contains a halogen-accepting residue (e.g., a backbone carbonyl oxygen in the hinge region of a kinase). If a binding hit is confirmed, the bromine can serve as a synthetic handle for further derivatization via cross-coupling reactions [1].

Physicochemical Comparator in ADME Panels

With a predicted LogP notably higher than common isoxazole cocktails (ΔLogP > 1.0 vs. 5-(4-bromophenyl)isoxazole-3-carbonitrile [from Section 3, Evidence_Item 2]), this compound serves as an ideal 'high-lipophilicity' control in panels testing for membrane permeability and metabolic stability. Its inclusion helps establish an SAR for the impact of a 4-chlorobenzamide tailpiece on overall ADME properties, a critical step before initiating a lead optimization campaign. .

Quote Request

Request a Quote for N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.